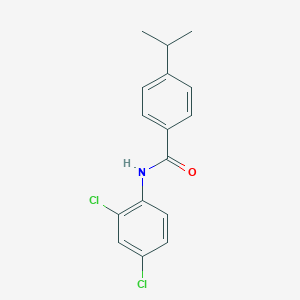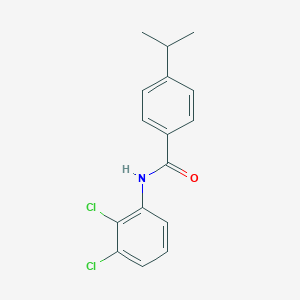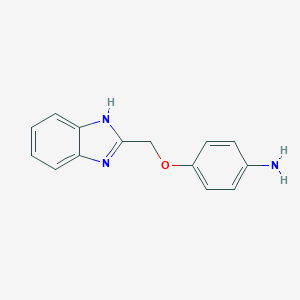
4-(1H-benzimidazol-2-ylmethoxy)phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-2-ylmethoxy)phenylamine, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BISA is a benzimidazole derivative that possesses a unique chemical structure, which makes it a promising candidate for developing new drugs and therapeutic agents.
作用機序
The mechanism of action of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain receptors in the brain. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a high affinity for serotonin receptors, which may explain its potential use in the treatment of depression and anxiety disorders. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to inhibit the activity of certain enzymes, which may explain its potential use as an enzyme inhibitor.
Biochemical and Physiological Effects:
4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to modulate certain receptors in the brain, which may explain its potential use in the treatment of depression and anxiety disorders. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to inhibit the activity of certain enzymes, which may explain its potential use as an enzyme inhibitor.
実験室実験の利点と制限
The advantages of using 4-(1H-benzimidazol-2-ylmethoxy)phenylamine in lab experiments include its relatively simple synthesis method, its potential use in developing new drugs and therapeutic agents, and its range of biochemical and physiological effects. The limitations of using 4-(1H-benzimidazol-2-ylmethoxy)phenylamine in lab experiments include the lack of understanding of its mechanism of action, the need for further research to fully understand its potential applications, and the potential for side effects.
将来の方向性
There are many potential future directions for research on 4-(1H-benzimidazol-2-ylmethoxy)phenylamine, including further studies on its mechanism of action, its potential use in developing new drugs and therapeutic agents, and its range of biochemical and physiological effects. Other potential future directions include the development of new synthesis methods for 4-(1H-benzimidazol-2-ylmethoxy)phenylamine, the exploration of its potential use in treating other diseases, and the investigation of its potential side effects and toxicity.
合成法
The synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine involves the reaction of 4-aminophenol and o-phenylenediamine in the presence of a catalyst. The resulting product is then treated with methanol and hydrochloric acid to form the final compound. The synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine is a relatively simple and straightforward process, which makes it an attractive target for researchers looking to develop new drugs and therapeutic agents.
科学的研究の応用
4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for developing new drugs to treat a range of diseases. In pharmacology, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a high affinity for serotonin receptors, which may make it useful in the treatment of depression and anxiety disorders. In biochemistry, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to inhibit the activity of certain enzymes, which may make it useful in the development of new enzyme inhibitors.
特性
分子式 |
C14H13N3O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H13N3O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
InChIキー |
KFQRIMWPTMLPJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
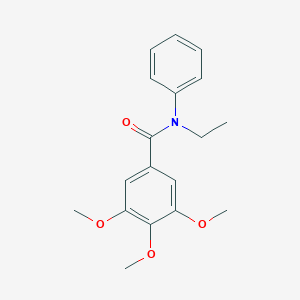
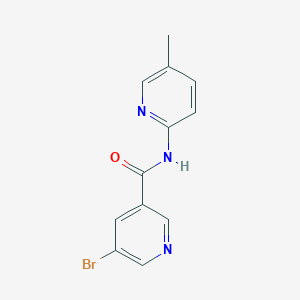
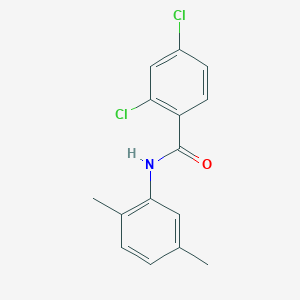

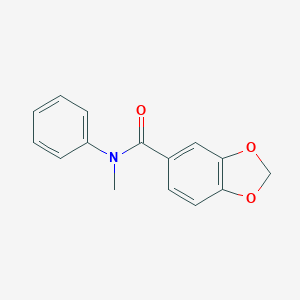
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

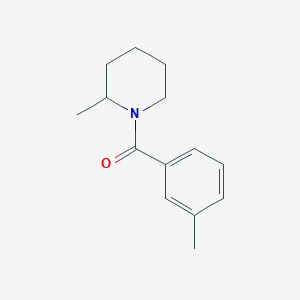
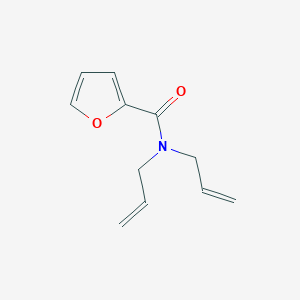
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
